Chloropyrazine

Description

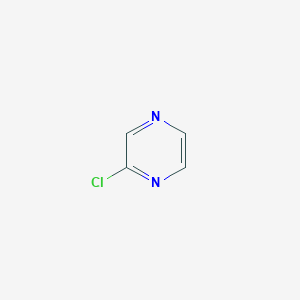

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELVZYOEQVJIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065779 | |

| Record name | Chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14508-49-7 | |

| Record name | Chloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14508-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014508497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chloropyrazine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Chloropyrazine (CAS No. 14508-49-7)

This compound, a substituted heterocyclic amine, is a versatile building block in organic synthesis. Its unique chemical structure makes it a valuable intermediate in the production of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its use in synthesis and purification.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a distinct odor. It is moderately soluble in organic solvents and stable under a variety of conditions, which makes it a useful reagent in many chemical reactions. The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 14508-49-7 | [1][2][3] |

| Molecular Formula | C₄H₃ClN₂ | [1][2] |

| Molecular Weight | 114.53 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 153-154 °C (at 760 mmHg) | [4] |

| 93 °C (at 120 mmHg) | [1] | |

| Density | 1.283 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.539 | [4] |

| Solubility | Soluble in methanol (B129727) and DMSO. Insoluble in water. | [5] |

| Purity | ≥ 97-99.94% | [2][4] |

Experimental Protocols

This compound is a key intermediate in the synthesis of various biologically active molecules. Below are detailed experimental protocols for its purification and its use in the synthesis of antimalarial compounds.

Purification by Fractional Distillation

Fractional distillation is a common method for purifying this compound. This technique separates this compound from impurities with different boiling points.

Materials and Equipment:

-

Crude 2-Chloropyrazine

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer and adapter

-

Boiling chips

-

Clamps and stands

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Add the crude this compound and a few boiling chips to the round-bottom flask.

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently. As the mixture heats, a vapor ring will slowly rise through the fractionating column.

-

Control the heating rate to maintain a slow and steady distillation. The temperature at the thermometer should hold steady at the boiling point of this compound (153-154 °C at atmospheric pressure).

-

Collect the fraction that distills at a constant temperature. This is the purified 2-chloropyrazine.

-

Discard any initial fractions that distill at a lower temperature and any residue remaining in the flask after the desired fraction has been collected.

-

Allow the apparatus to cool completely before disassembling.

Synthesis of Antimalarial Triazolopyrazine Derivatives

This compound can be used as a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications, such as antimalarial agents. The following is a representative procedure for the synthesis of a triazolopyrazine derivative.

Materials and Equipment:

-

5-chloro-3-(4-chlorophenyl)-[1][2][6]triazolo[4,3-a]pyrazine (Scaffold 1)

-

Primary amine (e.g., phenethylamine)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Rotary evaporator

Procedure:

-

In a reaction vessel, combine the 5-chloro-3-(4-chlorophenyl)-[1][2][6]triazolo[4,3-a]pyrazine scaffold with an excess of the primary amine.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, purify the product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the aminated triazolopyrazine derivative.

-

Characterize the final product using analytical techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.

Synthetic Workflow and Applications

This compound is a versatile building block used in the synthesis of a variety of compounds. Its reactivity allows for the introduction of diverse functional groups, leading to the creation of novel molecules with a wide range of biological activities.

Caption: Synthetic pathways originating from this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity and associated signaling pathways of this compound itself. Its primary role in the life sciences is as a key intermediate in the synthesis of pharmacologically active compounds. The biological effects observed are therefore attributed to the final synthesized molecules rather than to this compound. For example, derivatives of this compound have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy. However, the mechanism of action is a property of the derivative, not of the this compound precursor. Further research is needed to elucidate any intrinsic biological activity of this compound.

References

An In-depth Technical Guide to 2-Chloropyrazine: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloropyrazine, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it presents detailed experimental protocols for its synthesis and key synthetic transformations, including nucleophilic substitution and cross-coupling reactions. A significant application is highlighted through the mechanistic pathways of pyrazinamide, a crucial anti-tuberculosis drug derived from a 2-chloropyrazine precursor. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and organic synthesis.

Molecular Structure and Identification

2-Chloropyrazine is an aromatic heterocyclic compound characterized by a pyrazine (B50134) ring substituted with a single chlorine atom.

IUPAC Name: 2-chloropyrazine

Molecular Formula: C₄H₃ClN₂

Molecular Structure: The structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a chlorine atom attached to the carbon at position 2.

CAS Registry Number: 14508-49-7

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 2-chloropyrazine is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Weight | 114.53 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 153-154 °C |

| Density | 1.283 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.539 |

| Solubility | Insoluble in water; Soluble in methanol, ethanol (B145695), and DMSO.[1][2] |

| Flash Point | 57 °C |

Spectroscopic Profile

The spectroscopic data are critical for the identification and characterization of 2-chloropyrazine.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 8.60 (d, J=1.5 Hz, 1H)

-

δ 8.49 (d, J=2.5 Hz, 1H)

-

δ 8.39 (dd, J=2.5, 1.5 Hz, 1H)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 152.0

-

δ 145.2

-

δ 143.8

-

δ 142.5

IR (Infrared) Spectroscopy: The IR spectrum of 2-chloropyrazine exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure. Key peaks are observed in the regions of 3100-3000 cm⁻¹ (C-H aromatic stretching), 1600-1400 cm⁻¹ (C=C and C=N aromatic ring stretching), and 850-550 cm⁻¹ (C-Cl stretching).

Synthesis and Reactivity

2-Chloropyrazine is a versatile intermediate, and its synthesis and subsequent reactions are of great interest in organic chemistry.

Synthesis of 2-Chloropyrazine

A common laboratory-scale synthesis involves the treatment of 2-hydroxypyrazine (B42338) with a chlorinating agent.

Experimental Protocol: Synthesis from 2-Hydroxypyrazine

Materials:

-

2-Hydroxypyrazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxypyrazine (1 equivalent) and N,N-dimethylaniline (1.2 equivalents) in phosphorus oxychloride (3 equivalents) is prepared.

-

The mixture is heated to reflux and maintained at this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice-water.

-

The aqueous mixture is neutralized to pH 7-8 with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford pure 2-chloropyrazine.

Key Reactions of 2-Chloropyrazine

The chlorine atom in 2-chloropyrazine is susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions, making it a valuable precursor for a wide range of substituted pyrazines.

2-Aminopyrazine (B29847), a precursor to the anti-tuberculosis drug pyrazinamide, can be synthesized from 2-chloropyrazine via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 2-Aminopyrazine

Materials:

-

2-Chloropyrazine

-

Anhydrous ammonia (B1221849)

-

Absolute ethanol

-

Benzene

Procedure:

-

A mixture of 2-chloropyrazine (10 parts by weight), anhydrous ammonia (25 parts by weight), and absolute ethanol (25 parts by volume) is placed in a sealed autoclave.

-

The mixture is heated to 175 °C with shaking for 3 hours.

-

After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure.

-

The resulting crystalline brown residue is dissolved in hot benzene.

-

The hot solution is filtered to remove any insoluble resinous material and then cooled to 5 °C to induce crystallization.

-

The yellow crystals of 2-aminopyrazine are collected by filtration, washed with cold benzene, and dried.

Below is a graphical representation of the experimental workflow for the synthesis of 2-aminopyrazine from 2-chloropyrazine.

References

An In-depth Technical Guide to the Synthesis of Chloropyrazine from Pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of chloropyrazine from pyrazine (B50134). It is intended for an audience with a background in organic chemistry, particularly those involved in pharmaceutical research and development, where pyrazine derivatives are crucial intermediates. This document details various synthetic strategies, including direct chlorination and functional group manipulation, supported by experimental protocols and quantitative data.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active compounds. Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a chlorine atom onto the pyrazine ring provides a versatile handle for further functionalization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, the synthesis of this compound is not without its challenges. The electron-deficient nature of the pyrazine ring makes it less susceptible to classical electrophilic aromatic substitution reactions compared to benzene. This guide explores the primary methods developed to achieve this transformation efficiently and selectively.

Synthetic Strategies for this compound

The synthesis of this compound from pyrazine can be broadly categorized into two main approaches: direct chlorination and synthesis from functionalized pyrazines.

2.1. Direct Chlorination of Pyrazine

Direct chlorination of the pyrazine ring is a challenging endeavor due to the deactivation of the ring by the two nitrogen atoms. In acidic media, protonation of the nitrogen atoms further deactivates the ring, making electrophilic substitution difficult.[1]

2.1.1. Vapor-Phase Chlorination

A patented method describes the vapor-phase chlorination of pyrazine to yield monothis compound.[2][3] This industrial process is carried out at high temperatures, typically between 300 to 600 °C, often in the presence of water vapor which acts as a diluent and helps to suppress the formation of tar and carbonaceous byproducts.[3] While this method can produce good yields, it is generally not practical for a standard laboratory setting due to the specialized equipment required.

2.1.2. Liquid-Phase Chlorination

Direct liquid-phase chlorination of pyrazine at room temperature has been reported to result in decomposition and the formation of carbonaceous materials.[2][3] More controlled methods using various chlorinating agents have been explored, though detailed protocols for the direct, high-yield liquid-phase chlorination of unsubstituted pyrazine are not abundant in the literature.

2.2. Synthesis via Pyrazine N-Oxide

A more common and generally more successful laboratory-scale approach involves the activation of the pyrazine ring through the formation of an N-oxide. The N-oxide group is electron-donating by resonance and electron-withdrawing by induction, which activates the positions ortho and para to the N-oxide for both electrophilic and nucleophilic attack. This strategy has been effectively used to introduce a chlorine atom at the 2-position of the pyrazine ring.[4]

Reaction Mechanisms

The direct chlorination of pyrazine, when it occurs, is believed to proceed through an electrophilic aromatic substitution mechanism. However, due to the electron-deficient nature of the pyrazine ring, this reaction is significantly less facile than for electron-rich aromatics. The attacking electrophile is a positively charged chlorine species, which can be generated from various chlorinating agents.

The mechanism for the synthesis via pyrazine N-oxide involves the initial formation of the N-oxide, which then directs the chlorination to the activated positions. The subsequent removal of the N-oxide group, often by reduction, yields the desired this compound.

Experimental Protocols

4.1. Vapor-Phase Chlorination of Pyrazine

This protocol is adapted from patent literature and is intended for informational purposes, requiring specialized equipment.

Reaction: Pyrazine + Cl₂ (vapor) → 2-Chloropyrazine + HCl

Procedure:

-

A solution of pyrazine in water is vaporized.

-

The pyrazine and water vapor mixture is preheated to approximately 350 °C.

-

Chlorine gas is separately preheated.

-

The preheated reactant streams are mixed in a reaction tube heated to a temperature between 400-500 °C.[3]

-

The reaction products are cooled and condensed.

-

The aqueous solution is extracted with a suitable organic solvent (e.g., benzene).

-

The organic extracts are combined, dried, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation.[3]

| Parameter | Value | Reference |

| Pyrazine | 112 g (1.4 mols) | [3] |

| Water | 272 g (15 mols) | [3] |

| Chlorine | 54 g (0.76 mol) | [3] |

| Reaction Temperature | 400-500 °C | [3] |

| Contact Time | 2.4 seconds | [3] |

| Yield of 2-Chloropyrazine | 62 g | [3] |

| Unreacted Pyrazine | 25 g | [3] |

4.2. Synthesis of 2-Chloropyrazine via Pyrazine N-Oxide (Conceptual Workflow)

Step 1: Synthesis of Pyrazine N-Oxide

-

Reagents: Pyrazine, oxidizing agent (e.g., m-CPBA, H₂O₂, or peracetic acid).

-

General Procedure: Pyrazine is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane) and treated with the oxidizing agent at a controlled temperature. The reaction is monitored until completion, followed by workup and purification to isolate pyrazine N-oxide.

Step 2: Chlorination of Pyrazine N-Oxide

-

Reagents: Pyrazine N-oxide, chlorinating agent (e.g., POCl₃, SO₂Cl₂).

-

General Procedure: Pyrazine N-oxide is reacted with a chlorinating agent, often at elevated temperatures. The reaction introduces a chlorine atom at the 2-position. The reaction mixture is then carefully quenched and worked up to isolate the 2-chloropyrazine N-oxide.

Step 3: Deoxygenation of 2-Chloropyrazine N-Oxide

-

Reagents: 2-Chloropyrazine N-oxide, reducing agent (e.g., PCl₃, H₂/Pd).

-

General Procedure: The 2-chloropyrazine N-oxide is treated with a reducing agent to remove the N-oxide functionality, yielding 2-chloropyrazine. Purification is typically achieved through chromatography or distillation.

Data Presentation

Table 1: Summary of Vapor-Phase Chlorination of Pyrazine

| Reactants | Molar Ratio (Pyrazine:Cl₂) | Temperature (°C) | Contact Time (s) | Yield (%) | Reference |

| Pyrazine, Chlorine, Water | 1 : 0.54 | 400-500 | 2.4 | 70 (based on unrecovered pyrazine) | [3] |

| Pyrazine, Chlorine, Water | 1 : 0.88 | 450 | 3.0 | 72 (based on unrecovered pyrazine) | [3] |

Visualization of Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for the formation of 2-chloropyrazine from pyrazine via the N-oxide intermediate.

Caption: Synthesis of 2-Chloropyrazine via N-Oxide Intermediate.

Conclusion

The synthesis of this compound from pyrazine presents distinct challenges due to the electronic nature of the pyrazine ring. While direct vapor-phase chlorination is a viable industrial method, laboratory-scale syntheses often rely on the activation of the pyrazine ring through N-oxide formation. This approach allows for a more controlled introduction of the chlorine atom. The choice of synthetic route will ultimately depend on the scale of the reaction, available equipment, and the desired purity of the final product. Further research into milder and more efficient direct liquid-phase chlorination methods would be of significant value to the scientific community.

References

An In-depth Technical Guide to 2-Chloropyrazine for Researchers and Drug Development Professionals

Introduction

2-Chloropyrazine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its unique chemical structure, featuring a pyrazine (B50134) ring activated by a chlorine atom, makes it a versatile intermediate for various chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloropyrazine, detailed experimental protocols for its key reactions, and an exploration of its applications in synthetic chemistry, with a focus on drug discovery and development.

Physicochemical Properties

2-Chloropyrazine is a clear, colorless to yellowish liquid with a penetrating, mildly pungent odor.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClN₂ | [4][5][6] |

| Molecular Weight | 114.53 g/mol | [4][5][6][7] |

| Appearance | Clear colorless to yellowish liquid | [2][3] |

| Boiling Point | 153-154 °C (lit.) | [4][8][9] |

| Density | 1.283 g/mL at 25 °C (lit.) | [4][9] |

| Refractive Index (n20/D) | 1.539 (lit.) | [4][9] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [4][8][10] |

| Solubility | Soluble in DMSO (50 mg/mL) | [11] |

Spectroscopic Data

The structural elucidation of 2-Chloropyrazine and its derivatives is routinely performed using various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available, chemical shifts depend on solvent. |

| ¹³C NMR | Spectra available, chemical shifts depend on solvent. |

| Infrared (IR) | IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available. |

Chemical Reactivity and Synthetic Applications

The pyrazine ring in 2-Chloropyrazine is electron-deficient, which, combined with the electronegativity of the chlorine atom, renders the 2-position susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

2-Chloropyrazine readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing diverse functional groups onto the pyrazine core.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)pyrazine

This protocol describes a typical nucleophilic aromatic substitution reaction between 2-Chloropyrazine and piperidine (B6355638).

-

Materials:

-

2-Chloropyrazine

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add 2-Chloropyrazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Add piperidine (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(piperidin-1-yl)pyrazine.

-

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloropyrazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex biaryl and N-aryl pyrazine derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Chloropyrazine.

-

Materials:

-

2-Chloropyrazine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a Schlenk flask, combine 2-Chloropyrazine (1.0 eq), phenylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (e.g., 10:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield 2-phenylpyrazine.

-

Synthesis and Analysis

Synthesis of 2-Chloropyrazine

A common method for the preparation of 2-Chloropyrazine involves the direct chlorination of pyrazine in the vapor phase.[12]

Experimental Protocol: Vapor-Phase Chlorination of Pyrazine [12]

-

Materials:

-

Pyrazine

-

Chlorine gas

-

Nitrogen gas (as a diluent)

-

-

Procedure:

-

Preheat pyrazine vapor and a mixture of chlorine gas and nitrogen to a temperature between 150 °C and 450 °C.

-

Mix the preheated vapors in a reaction chamber.

-

The reaction produces a mixture of monochloropyrazine and other chlorinated products.

-

Cool the product stream and condense the liquid.

-

Fractionally distill the crude product to isolate 2-Chloropyrazine.

-

Analytical Methods

Gas chromatography (GC) is a suitable method for the analysis of 2-Chloropyrazine, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

Experimental Protocol: Gas Chromatography Analysis

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., DB-5ms or equivalent).

-

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Hydrogen

-

Detector Temperature (FID): 300 °C

-

-

Sample Preparation:

-

Prepare a standard solution of 2-Chloropyrazine in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Prepare the sample for analysis by dissolving it in the same solvent.

-

Inject a small volume (e.g., 1 µL) of the sample and standard solutions into the GC.

-

Identify and quantify 2-Chloropyrazine by comparing the retention time and peak area of the sample to that of the standard.

-

Conclusion

2-Chloropyrazine is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal and agricultural chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical intermediate.

References

- 1. 2-Chloropyrazine | CDK | TargetMol [targetmol.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloropyrazine(14508-49-7) 1H NMR [m.chemicalbook.com]

- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of Chloropyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of chloropyrazine in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the known solubility information and presents a comprehensive, generalized experimental protocol for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for their specific research and development needs involving this compound.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for 2-chloropyrazine across a wide range of organic solvents and temperatures is not extensively documented in peer-reviewed literature. However, the following table summarizes the available data. It is recommended that researchers experimentally determine solubility in their specific solvent systems for accurate and reliable data.

| Solvent | Temperature (°C) | Solubility | Mole Fraction (x) | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL | ~0.052 | Not Specified |

| Methanol | Not Specified | Soluble | Not Quantified | Not Specified |

| Water | Not Specified | Insoluble | Not Quantified | Not Specified |

Note: The term "Soluble" indicates that a significant amount of the solute dissolves in the solvent, but the exact quantitative value has not been reported. "Insoluble" indicates negligible dissolution. The mole fraction for DMSO was calculated based on the provided solubility and the densities of DMSO and 2-chloropyrazine.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following section details a widely used and effective method: the isothermal shake-flask method.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a controlled temperature.

2.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, propanol, butanol, acetone, ethyl acetate, toluene)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

2.1.2. Procedure

-

Preparation of Solvent: Use high-purity solvents to avoid interference from impurities.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume or mass of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute, and it is recommended to establish this by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Analysis: Determine the concentration of this compound in the filtered sample using a validated analytical method.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

-

Chromatographic Analysis (HPLC or GC): The filtered saturated solution is appropriately diluted and injected into the chromatograph. The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.

-

Spectroscopic Analysis (UV-Vis): If this compound has a suitable chromophore, the absorbance of the diluted saturated solution can be measured and the concentration calculated using a previously established calibration curve (Beer-Lambert Law).

-

-

Data Calculation: The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal shake-flask method.

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

A Technical Guide to the Commercial Availability and Synthetic Utility of 2-Chloropyrazine for Researchers and Drug Development Professionals

Introduction: 2-Chloropyrazine (CAS No. 14508-49-7) is a pivotal heterocyclic intermediate in the pharmaceutical and flavor industries. Its unique chemical structure, featuring an electron-deficient pyrazine (B50134) ring activated by a chloro substituent, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. This guide provides an in-depth overview of its commercial availability, key suppliers, and technical specifications. Furthermore, it delves into its synthetic applications in drug discovery, highlighting its role in the synthesis of cardiotonic agents and detailing experimental protocols for its key chemical transformations.

Commercial Availability and Suppliers

2-Chloropyrazine is readily available from a multitude of global suppliers, ranging from large chemical conglomerates to specialized niche manufacturers. The compound is typically offered in various purity grades and quantities to cater to the diverse needs of research and development laboratories as well as large-scale manufacturing operations.

Supplier Selection Workflow

The selection of a suitable supplier is a critical step in the procurement process. The following workflow outlines a logical approach to identifying and qualifying a supplier for 2-Chloropyrazine.

Major Suppliers and Available Grades

The following tables provide a summary of prominent suppliers of 2-Chloropyrazine, along with commonly available purity grades, quantities, and representative pricing. Prices are subject to change and should be confirmed with the supplier.

Table 1: Prominent Suppliers of 2-Chloropyrazine

| Supplier | Region | Purity Grades Offered | Representative Quantities |

| Sigma-Aldrich (Merck) | Global | ≥97%, 98% | 5g, 25g, 100g |

| Thermo Fisher Scientific (Alfa Aesar, Acros Organics) | Global | 98%, 99% | 10g, 25g, 50g, 100g |

| TCI Chemicals | Global | >98.0% | 5g, 25g, 100g, 500g |

| GTI Laboratory Supplies | North America | 99.9% | 5g |

| P212121 Store | North America | >98% | 25g, 100g, 500g |

| Simson Pharma Limited | India | Custom | Inquire for details |

| ChemicalBook | Global | Various | 1g to 1kg+ |

| CP Lab Safety | North America | min 98% | 100g |

| IndiaMART | India | Up to 99.0% | Bulk (e.g., 25 kg) |

Table 2: Representative Pricing for 2-Chloropyrazine

| Supplier | Quantity | Purity | Price (USD) | Price per Gram (USD) |

| GTI Laboratory Supplies[1] | 5g | 99.9% | $41.04 | $8.21 |

| P212121 Store[2] | 25g | >98% | $40.00 | $1.60 |

| Sigma-Aldrich[3] | 5g | 97% | $24.22 | $4.84 |

| Thermo Fisher Scientific | 10g | 98% | Inquire | Inquire |

| CP Lab Safety[4] | 100g | min 98% | $415.62 | $4.16 |

| IndiaMART[5] | 25kg | 99.0% | ₹862/kg (~$10.32/kg) | ~$0.01 |

Note: Bulk pricing, as seen from suppliers on platforms like IndiaMART, is significantly lower than research-scale quantities.

Application in Drug Discovery and Development: Synthesis of Cardiotonic Agents

2-Chloropyrazine is a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the preparation of cardiotonic agents, such as milrinone (B1677136) and olprinone, which are selective phosphodiesterase 3 (PDE3) inhibitors used in the treatment of heart failure.

Mechanism of Action: PDE3 Inhibition Signaling Pathway

Milrinone and other PDE3 inhibitors exert their therapeutic effects by increasing the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells. This is achieved by inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP. The resulting increase in cAMP levels leads to a cascade of downstream effects, as illustrated in the signaling pathway below.

Key Synthetic Transformations and Experimental Protocols

The reactivity of 2-chloropyrazine is dominated by the susceptibility of the carbon atom bearing the chlorine to nucleophilic attack and its ability to participate in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of carbon-carbon bonds between 2-chloropyrazine and various aryl or vinyl boronic acids.

Protocol: Synthesis of 2-(4-Methoxyphenyl)pyrazine

-

Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

(4-Methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (B91453) (5 mL)

-

Degassed water (1 mL)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyrazine, (4-methoxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)pyrazine.

-

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for the synthesis of N-aryl pyrazines.

Protocol: Synthesis of 2-(Morpholino)pyrazine

-

Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (B28343) (5 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by 2-chloropyrazine and morpholine.

-

Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(morpholino)pyrazine.

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the direct displacement of the chloride by various nucleophiles, often without the need for a metal catalyst.

Protocol: Synthesis of 2-(Piperidin-1-yl)pyrazine

-

Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Piperidine (B6355638) (2.0 mmol, 2.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Dimethylformamide (DMF, 5 mL)

-

-

Procedure:

-

To a round-bottom flask, add 2-chloropyrazine, potassium carbonate, and DMF.

-

Add piperidine to the mixture and stir at 80 °C.

-

Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(piperidin-1-yl)pyrazine.

-

Purification of 2-Aryl-Pyrazine Derivatives: Recrystallization

Recrystallization is a common and effective method for purifying solid derivatives of 2-chloropyrazine.[6][7][8][9][10]

General Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazine derivatives include ethanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Decolorization (if necessary): If the solution is colored due to impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to a constant weight.

Conclusion

2-Chloropyrazine is a commercially accessible and synthetically versatile building block that plays a significant role in modern drug discovery and development. Its favorable reactivity in key cross-coupling and nucleophilic substitution reactions allows for the efficient construction of a diverse range of molecular architectures. A thorough understanding of its commercial landscape and synthetic utility, as outlined in this guide, is essential for researchers and scientists aiming to leverage this important intermediate in their synthetic endeavors.

References

- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 2. store.p212121.com [store.p212121.com]

- 3. 2-Chloropyrazine 97 14508-49-7 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. indiamart.com [indiamart.com]

- 6. athabascau.ca [athabascau.ca]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. mt.com [mt.com]

In-Depth Technical Guide: Chloropyrazine as a Dual-Functional Electrolyte Additive for Advanced Lithium-Sulfur Batteries

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The commercialization of high-energy-density lithium-sulfur (Li-S) batteries is significantly hindered by challenges such as the polysulfide shuttle effect and the formation of lithium dendrites. This technical guide details the research and application of chloropyrazine, specifically 2,5-dithis compound (B10626) (2,5-DCP), as a dual-functional electrolyte additive to address these critical issues. By facilitating the formation of a robust solid electrolyte interphase (SEI) on the lithium anode and promoting the kinetics of lithium polysulfide (LiPS) conversion, this compound derivatives have demonstrated a remarkable ability to enhance the performance and longevity of Li-S batteries. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and key performance data, serving as a vital resource for researchers in the field of energy storage and materials science.

Core Mechanism of Action

The efficacy of 2,5-dithis compound as an electrolyte additive stems from its dual-functional nature, simultaneously protecting the lithium metal anode and accelerating the redox kinetics of the sulfur cathode.

Anode Protection: At the lithium anode, 2,5-DCP participates in the formation of a stable and uniform solid electrolyte interphase (SEI). The proposed mechanism involves a nucleophilic substitution reaction between the this compound molecule and lithium polysulfides (LiPS). This reaction is initiated during the battery's discharge process, leading to the creation of a robust, smooth, organic-inorganic hybrid SEI layer. A key component of this protective layer is Lithium Chloride (LiCl), which is known to suppress the growth of lithium dendrites and passivate the lithium anode. This SEI layer effectively protects the anode from detrimental side reactions with soluble polysulfides, enabling reversible and uniform lithium plating and stripping.

Cathode-Side Kinetics Enhancement: On the cathode side, the this compound additive modulates the molecular orbital energy levels of the lithium polysulfides. This modulation promotes the kinetics of the multi-step conversion reactions of sulfur, accelerating the transformation of long-chain polysulfides to insoluble lithium sulfide (B99878) (Li₂S) during discharge and the reverse process during charging. This enhanced reaction kinetic is crucial for improving the utilization of the active sulfur material and the overall rate performance of the battery.

Below is a diagram illustrating the proposed reaction pathway for the formation of the protective SEI layer.

Quantitative Performance Data

The introduction of this compound-based additives has been shown to significantly improve the electrochemical performance of Li-S batteries. The following tables summarize the key quantitative data from studies utilizing 2,5-dithis compound as an electrolyte additive.[1][2]

Table 1: Long-Term Cycling Performance

| Parameter | Condition | Value |

| Capacity Retention | 800 cycles @ 1 C | 81.6% |

| Capacity Decay Rate | 500 cycles @ 0.2 C (High Sulfur Loading) | 0.066% per cycle |

| Initial Discharge Capacity | 0.2 C | 1194.6 mAh g⁻¹ |

| Stable Cycle Life | - | Over 200 cycles |

Table 2: Performance Under Challenging Conditions

| Parameter | Value |

| High Sulfur Loading | 5.8 mg cm⁻² |

| Low Electrolyte-to-Sulfur Ratio | 5 µL mg⁻¹ |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the research of this compound as an electrolyte additive. These protocols are based on standard practices in the field and specific details reported in relevant literature.

Synthesis of 2,5-Dithis compound

A common synthetic route for 2,5-dithis compound involves a two-step process starting from 2-hydroxypyrazine (B42338) or pyrazine-2-amine. A representative protocol is as follows:

-

Step 1: Synthesis of 5-chloropyrazin-2-amine (from pyrazine-2-amine)

-

Under a nitrogen atmosphere, add N-chlorosuccinimide (NCS) to a stirred solution of pyrazine-2-amine in anhydrous dichloromethane (B109758) (DCM) at 40°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, add more DCM and wash the mixture with water.

-

Dry the organic layer with sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 5-chloropyrazine-2-amine.

-

-

Step 2: Synthesis of 2,5-Dithis compound

-

At -10°C, slowly add a sodium nitrite (B80452) solution to a stirred solution of 5-chloropyrazine-2-amine in concentrated HCl over 1 hour.

-

Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 2 hours, monitoring by TLC.

-

Neutralize the reaction mixture with a 50% NaOH solution and extract with DCM.

-

Combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2,5-dithis compound.

-

Electrolyte Preparation

-

Base Electrolyte: Prepare a solution of 1.0 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME).

-

Additive Incorporation: Add a specific concentration of 2,5-dithis compound to the base electrolyte. The optimal concentration should be determined experimentally, but a typical starting point is in the range of 0.05 to 0.2 M.

-

LiNO₃ Co-additive: Add lithium nitrate (B79036) (LiNO₃) to the electrolyte, typically at a concentration of 0.1 M, to further protect the lithium anode.

-

Drying: Dry all solvents and salts before use to minimize water content in the final electrolyte.

Cell Assembly (CR2032 Coin Cells)

All cell assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

-

Cathode Preparation: Mix sulfur powder, a conductive agent (e.g., Super P carbon), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 70:20:10 in N-methyl-2-pyrrolidone (NMP) to form a slurry.

-

Coating: Cast the slurry onto an aluminum foil current collector and dry in a vacuum oven.

-

Electrode Punching: Punch the dried cathode sheet into circular electrodes.

-

Anode: Use a lithium metal foil as the anode.

-

Separator: Use a polypropylene (B1209903) separator (e.g., Celgard 2400).

-

Assembly: Assemble the coin cell in the following order: cathode case, cathode, separator, lithium anode, spacer, spring, and anode cap. Add the prepared electrolyte to the separator and cathode before closing the cell.

References

The Pivotal Role of Chloropyrazine in Agrochemical Synthesis: A Technical Guide

Introduction

Chloropyrazine and its derivatives are fundamental heterocyclic building blocks in the synthesis of a diverse range of agrochemicals. The inherent reactivity of the pyrazine (B50134) ring, enhanced by the presence of a chlorine atom, makes it a versatile intermediate for constructing complex molecules with potent biological activities. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of modern agrochemicals, with a focus on a key class of herbicides: the sulfonylureas. We will delve into detailed synthetic protocols, quantitative data, and the biochemical pathways through which these compounds exert their effects. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.

This compound as a Precursor to Sulfonylurea Herbicides

A significant application of this compound derivatives in agrochemical synthesis is in the production of sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates, broad weed control spectrum, and good crop selectivity. The synthesis of sulfonylurea herbicides often involves the coupling of a sulfonyl isocyanate with a heterocyclic amine. This compound derivatives, such as 2-amino-5-chloropyrazine (B1281452), serve as crucial precursors to these essential heterocyclic amine moieties.

Synthesis of a Pyrazine-Based Sulfonylurea Herbicide

The following sections detail the synthesis of a representative pyrazine-based sulfonylurea herbicide, starting from 5-chloropyrazine-2-carboxylic acid.

Experimental Protocols

1. Synthesis of 5-Chloropyrazine-2-carboxamide (B1198457)

-

Reaction: 5-Chloropyrazine-2-carboxylic acid is converted to its corresponding acyl chloride, which is then reacted with ammonia (B1221849) to yield 5-chloropyrazine-2-carboxamide.

-

Procedure:

-

A mixture of 5-chloropyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent (e.g., toluene) is refluxed for 1-2 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride.

-

The crude acyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Aqueous ammonia (2.0 eq) is added dropwise to the solution while maintaining the temperature below 10°C.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The resulting solid is filtered, washed with water, and dried to afford 5-chloropyrazine-2-carboxamide.

-

2. Synthesis of 2-Amino-5-chloropyrazine

-

Reaction: The Hofmann rearrangement of 5-chloropyrazine-2-carboxamide yields 2-amino-5-chloropyrazine.

-

Procedure:

-

To a cold (0-5°C) solution of sodium hydroxide (B78521) (4.0 eq) in water, bromine (1.1 eq) is added dropwise to form a sodium hypobromite (B1234621) solution.

-

5-Chloropyrazine-2-carboxamide (1.0 eq) is added to the freshly prepared sodium hypobromite solution.

-

The mixture is slowly heated to 70-80°C and maintained at this temperature for 1-2 hours.

-

After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 2-amino-5-chloropyrazine. 2-Amino-5-chloropyrazine is a versatile intermediate in both pharmaceutical and agrochemical synthesis, with purity levels typically at 98% or 99% minimum being crucial for successful downstream reactions[1].

-

3. Synthesis of the Sulfonylurea Herbicide

-

Reaction: 2-Amino-5-chloropyrazine is reacted with a substituted phenylsulfonyl isocyanate to form the final sulfonylurea herbicide.

-

Procedure:

-

To a solution of 2-amino-5-chloropyrazine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile) under a nitrogen atmosphere, a substituted phenylsulfonyl isocyanate (1.0 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure sulfonylurea herbicide.

-

Quantitative Data Summary

| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 5-Chloropyrazine-2-carboxamide | 5-Chloropyrazine-2-carboxylic Acid | 1:1.5 | Toluene | Reflux | 1-2 | 85-95 | >95 |

| 2 | 2-Amino-5-chloropyrazine | 5-Chloropyrazine-2-carboxamide | 1:1.1 (w.r.t. Br₂) | Water | 70-80 | 1-2 | 70-80 | >98 |

| 3 | Sulfonylurea Herbicide | 2-Amino-5-chloropyrazine | 1:1 | Acetonitrile | Room Temp. | 12-24 | 80-90 | >97 |

Mandatory Visualizations

Synthesis Pathway of a Pyrazine-Based Sulfonylurea Herbicide

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides derived from this compound precursors act by inhibiting a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.

Biochemical Pathway

The target of these herbicides is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[2][3] The inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[4][5]

Signaling Pathway Diagram

This compound and its derivatives are indispensable intermediates in the agrochemical industry. Their utility is particularly evident in the synthesis of highly effective sulfonylurea herbicides. The synthetic routes, while multi-stepped, are well-established and provide high yields of the final products. Understanding the mode of action of these herbicides, specifically the inhibition of the ALS enzyme, is critical for the development of new and more effective weed management solutions. The information presented in this guide underscores the continued importance of this compound chemistry in advancing agricultural productivity and sustainability.

References

- 1. nbinno.com [nbinno.com]

- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloropyrazine: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

For Immediate Release

[City, State] – [Date] – Chloropyrazine, a halogenated aromatic heterocycle, has emerged as a critical and versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique chemical reactivity allows for its incorporation into diverse molecular scaffolds, leading to the development of drugs targeting a range of therapeutic areas, from oncology and neurology to infectious diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's role in pharmaceutical synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.

Introduction to this compound's Significance

This compound and its derivatives serve as pivotal building blocks in the construction of complex active pharmaceutical ingredients (APIs). The presence of the chlorine atom activates the pyrazine (B50134) ring towards nucleophilic substitution, while the nitrogen atoms provide sites for further functionalization and are often key to the pharmacological activity of the final drug molecule. This guide will explore the application of this compound in the synthesis of several key pharmaceuticals, including the proteasome inhibitor Bortezomib, the hypnotic agent Eszopiclone, the antipsychotic Chlorpromazine (B137089), and the diuretic Triamterene (B1681372).

Key Synthetic Applications of this compound Derivatives

The reactivity of the this compound core lends itself to a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig aminations. These reactions enable the facile introduction of a wide range of substituents, providing a powerful tool for medicinal chemists in the design and synthesis of novel drug candidates.

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

Bortezomib, a dipeptidyl boronic acid derivative, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. A key step in its synthesis involves the coupling of pyrazine-2-carboxylic acid with a chiral boronic ester intermediate.

Experimental Protocol: Synthesis of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid (A key Bortezomib intermediate)

-

Acylation: To a solution of L-phenylalanine methyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C. Subsequently, add a solution of pyrazine-2-carbonyl chloride in the same solvent dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the resulting N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester in a mixture of methanol (B129727) and water. Add a base such as sodium hydroxide (B78521) and stir at room temperature.

-

Purification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture and extract the product with an organic solvent. The crude product can be purified by crystallization to afford the desired intermediate.[1]

| Intermediate | Reaction Step | Reagents | Solvent | Yield (%) | Purity (%) |

| N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester | Acylation | Pyrazine-2-carbonyl chloride, L-phenylalanine methyl ester hydrochloride, Triethylamine | Dichloromethane | ~90 | >95 (HPLC) |

| (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid | Hydrolysis | Sodium Hydroxide | Methanol/Water | ~85 | >98 (HPLC) |

Table 1: Representative quantitative data for the synthesis of a Bortezomib intermediate.

Signaling Pathway: Bortezomib and the Ubiquitin-Proteasome System

Bortezomib exerts its therapeutic effect by reversibly inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. This inhibition disrupts several signaling cascades critical for cancer cell survival, including the NF-κB pathway.

Eszopiclone: A Non-benzodiazepine Hypnotic

Eszopiclone, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic used for the treatment of insomnia. Its synthesis involves the reaction of a pyrazine derivative with a substituted pyridine. A crucial starting material is formed by reacting 2-amino-5-chloropyridine (B124133) with pyrazine-2,3-dicarboxylic acid anhydride.

Experimental Protocol: Synthesis of 3-((5-chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid

-

Reaction Setup: In a reaction vessel, suspend 2-amino-5-chloropyridine in a suitable solvent such as toluene (B28343).

-

Addition of Reagent: Heat the suspension to 48-52 °C and add pyrazine-2,3-dicarboxylic acid anhydride.

-

Reaction: Stir the mixture for approximately 2 hours at the same temperature.

-

Isolation: Cool the reaction slurry to 20-25 °C and filter the solid product.

-

Purification: Wash the crude product with toluene, followed by a slurry in a mixture of water and hydrochloric acid to yield the purified intermediate.[2]

| Intermediate | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 3-((5-chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid | 2-Amino-5-chloropyridine, Pyrazine-2,3-dicarboxylic acid anhydride | Toluene | 48-52 | 85-95 | >99 (HPLC) |

Table 2: Representative quantitative data for the synthesis of an Eszopiclone intermediate.

Signaling Pathway: Eszopiclone and the GABA-A Receptor

Eszopiclone enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its sedative and hypnotic effects. It binds to a site on the receptor distinct from the GABA binding site, allosterically modulating the receptor to increase the frequency of chloride channel opening.

Chlorpromazine: A Phenothiazine (B1677639) Antipsychotic

Chlorpromazine was one of the first antipsychotic drugs developed and belongs to the phenothiazine class. Its synthesis involves the alkylation of 2-chlorophenothiazine (B30676) with 3-dimethylaminopropylchloride.

Experimental Protocol: Synthesis of Chlorpromazine

-

Reaction Setup: To a mixture of 2-chlorophenothiazine and toluene, add an aqueous solution of a base such as potassium hydroxide.

-

Heating: Heat the mixture to approximately 98 °C.

-

Alkylation: Add a toluene solution of 3-dimethylaminopropylchloride to the heated reaction mixture and maintain the temperature for several hours.[3][4]

-

Work-up: After completion, cool the reaction mass and quench with water. Separate the organic layer, wash with water, and concentrate to obtain the crude product.

-

Purification: The crude chlorpromazine can be converted to its hydrochloride salt and purified by crystallization from a suitable solvent mixture (e.g., methanol and toluene).[4]

| Product | Key Reagents | Base | Solvent | Yield (%) | Purity (%) |

| Chlorpromazine Hydrochloride | 2-Chlorophenothiazine, 3-Dimethylaminopropylchloride | Potassium Hydroxide | Toluene | ~82 | >99.8 (HPLC) |

Table 3: Representative quantitative data for the synthesis of Chlorpromazine Hydrochloride.[4]

Triamterene: A Potassium-Sparing Diuretic

Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema. Its synthesis involves the condensation of 2,4,6-triamino-5-nitrosopyrimidine with benzyl (B1604629) cyanide.

Experimental Protocol: Synthesis of Triamterene

-

Reaction Setup: In a reaction vessel, combine 2,4,6-triamino-5-nitrosopyrimidine and benzyl cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride, portion-wise at a controlled temperature (e.g., 0 °C).

-

Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat for several hours.

-

Quenching and Isolation: Cool the reaction mixture and carefully quench with water. The crude product precipitates and can be collected by filtration.

-

Purification: The crude triamterene can be purified by recrystallization from a suitable solvent.[5]

| Product | Key Reagents | Base | Solvent | Yield (%) |

| Triamterene | 2,4,6-Triamino-5-nitrosopyrimidine, Benzyl Cyanide | Sodium Hydride | DMF | ~85 |

Table 4: Representative quantitative data for the synthesis of Triamterene.

Conclusion

This compound and its related pyrazine structures are undeniably central to the synthesis of a multitude of important pharmaceutical compounds. The methodologies outlined in this guide highlight the versatility of this chemical scaffold and provide a foundation for researchers and drug development professionals. The continued exploration of this compound chemistry promises to yield novel therapeutic agents with improved efficacy and safety profiles.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazine Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyrazine (B50134) compounds, tailored for researchers, scientists, and drug development professionals. From their initial, serendipitous discovery to their modern applications in pharmaceuticals and flavor chemistry, this document traces the key milestones, experimental protocols, and scientific understanding of this important class of nitrogen-containing heterocycles.

Early Discoveries and Structural Elucidation

The story of pyrazine chemistry begins in 1844, when French chemist Auguste Laurent synthesized a compound he named "amarone" through the dry distillation of what he called "benzoylazotid," a substance derived from crude benzaldehyde (B42025) and ammonia (B1221849).[1] It would take over half a century for the true nature of amarone to be understood. In the late 19th century, the structure of this compound was confirmed to be 2,3,5,6-tetraphenylpyrazine.[2]

The fundamental six-membered ring structure of the pyrazine nucleus, analogous to benzene (B151609) with two para-oriented nitrogen atoms, was first correctly proposed in 1882.[2] The parent, unsubstituted pyrazine molecule was finally prepared in 1888.[2] The precise geometry of the pyrazine ring was later determined through techniques such as electron diffraction and X-ray crystallography, which confirmed its planar, aromatic nature.[3][4][5] These studies provided accurate measurements of bond lengths and angles, solidifying the structural understanding of this heterocyclic system.[2]

Foundational Synthetic Methodologies

The late 19th century saw the development of two seminal synthetic routes to pyrazine compounds that are still recognized today: the Staedel–Rugheimer and Gutknecht pyrazine syntheses.

The Staedel–Rugheimer Pyrazine Synthesis (1876)

This was one of the earliest methods developed for the synthesis of pyrazines. The reaction involves the treatment of an α-halo ketone with ammonia to form an α-amino ketone intermediate. This intermediate then undergoes self-condensation and subsequent oxidation to yield the aromatic pyrazine ring.[6][7]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine (B189496) via Staedel–Rugheimer Synthesis [6]

-

Materials:

-

Aqueous ammonia

-

Ethanol

-

Copper(II) sulfate (B86663) (oxidizing agent)

-

Procedure:

-

Dissolve 2-chloroacetophenone in ethanol.

-

Add an excess of aqueous ammonia to the solution and stir at room temperature to form the α-amino ketone intermediate. The progress of this initial reaction can be monitored by thin-layer chromatography (TLC).

-

Heat the reaction mixture to induce the self-condensation of the α-amino ketone, which forms a dihydropyrazine (B8608421) intermediate.

-

Add copper(II) sulfate to the mixture and heat under reflux to oxidize the dihydropyrazine to 2,5-diphenylpyrazine.

-

Upon completion of the oxidation, cool the reaction mixture.

-

Isolate the product by filtration or extraction.